Sodium oxazole-2-carboxylate
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Overview
Description
Sodium oxazole-2-carboxylate is a chemical compound with the molecular formula C4H2NNaO3 . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
Oxazole derivatives are synthesized using various methods. One of the most common methods is the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) as a key component . Another method involves the reaction of amino alcohols with nitriles, carboxylic acid, and aldehydes .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The molecular weight of this compound is 135.05 .Chemical Reactions Analysis
Oxazole compounds, including this compound, are commonly used in various chemical reactions. They are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry . They are also used in (3 + 2) cycloaddition reactions .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 135.05 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Application in Macrocyclic Synthesis
Sodium oxazole-2-carboxylate derivatives have been utilized as intermediates in the synthesis of macrocyclic compounds. For instance, 2-alkyl-4,5-diphenyloxazoles form triamides upon reaction with singlet oxygen, leading to selective nucleophilic attack at the acyl carbonyl derived from the 2-oxazole position. This reaction pathway has been successfully employed in the synthesis of macrolides like recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).
Application in Synthesis of Diarylated Oxazole-4-carboxylates
A desulfitative arylation method has been developed for the synthesis of 2,5-diarylated oxazole-4-carboxylates using this compound derivatives. This method notably employs sodium arylsulfinates as the aryl source and O2 as the sole oxidant, offering a novel approach for these substances’ utilization (Tang, Yang, Zeng, Liu, & Chen, 2017).
Photophysical Properties for Fluorescent Probes
Some derivatives of this compound exhibit high fluorescence quantum yields and moderate solvent sensitivity. These properties make them valuable as fluorescent probes in scientific research. The photophysical properties of these oxazoles, such as fluorescence levels and solvent sensitivity, have been maintained even when linked to a peptide chain, showcasing their potential in biological and chemical sensing applications (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).
Safety and Hazards
Future Directions
Given the wide spectrum of biological activities of oxazole derivatives, researchers around the globe are focusing on synthesizing various oxazole derivatives and screening them for their various biological activities . The development of eco-friendly synthetic strategies, such as metal-free synthetic routes, is also a focus of current research .
Properties
IUPAC Name |
sodium;1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMOVWVGBYVXET-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2NNaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719184 |
Source
|
Record name | Sodium 1,3-oxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255098-88-4 |
Source
|
Record name | Sodium 1,3-oxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sodium 1,3-oxazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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